Trichloroethanethioic S-acid
Description
Trichloroethanethioic S-acid (C₂HCl₃OS) is a sulfur-containing analogue of trichloroacetic acid (TCA), where the hydroxyl (-OH) group is replaced by a thiol (-SH) group. This substitution confers distinct chemical properties, such as increased nucleophilicity and altered acidity compared to its oxygen counterpart. While direct data on this compound are scarce in the literature, its structure can be inferred from related thioic acids and chlorinated compounds documented in the provided evidence. The molecular weight is approximately 179.44 g/mol, and it is hypothesized to exhibit low water solubility due to the hydrophobic trichloromethyl group and thiol functionality .
Properties
CAS No. |
13101-29-6 |
|---|---|
Molecular Formula |
C2HCl3OS |
Molecular Weight |
179.5 g/mol |
IUPAC Name |
2,2,2-trichloroethanethioic S-acid |
InChI |
InChI=1S/C2HCl3OS/c3-2(4,5)1(6)7/h(H,6,7) |
InChI Key |
XSCSTCGXWRKQDM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloroethanethioic S-acid can be synthesized through several methods. One common approach involves the reaction of ethanethioic acid with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through distillation and other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Trichloroethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroethanoic acid.
Reduction: Reduction reactions can convert this compound to ethanethioic acid.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions often require nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Trichloroethanoic acid.
Reduction: Ethanethioic acid.
Substitution: Various substituted ethanethioic acids, depending on the reagents used.
Scientific Research Applications
Trichloroethanethioic S-acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of trichloroethanethioic S-acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloromethanethioic S-Acid (CHClOS)
Chloromethanethioic S-acid (CAS 16890-85-0) shares a thioic acid (-COSH) group but differs in having a single chlorine atom on a methane backbone. Key differences include:
- Molecular Weight : 96.54 g/mol vs. 179.44 g/mol for Trichloroethanethioic S-acid.
- Reactivity : The trichloro substitution in the latter likely enhances electrophilicity, making it more reactive in nucleophilic substitution reactions.
- Applications : Chloromethanethioic S-acid is used as an intermediate in organic synthesis, whereas this compound may find niche roles in specialized fluorinated or chlorinated compound synthesis .
Trichloroacetic Acid (C₂HCl₃O₂)
Trichloroacetic acid (TCA, CAS 76-03-9) is a well-studied chlorinated carboxylic acid with established industrial and medical applications. Key comparisons:
- Acidity : TCA has a pKa of ~0.7, making it a strong acid. The thioic analogue is expected to have a lower pKa due to the weaker S-H bond.
S-Ethyl Trifluorothioacetate (C₄H₅F₃OS)
This thioester (CAS 383-64-2) provides insights into the behavior of sulfur-containing analogues under thermal and chemical stress:
- Boiling Point : 90.5°C, significantly lower than the estimated >100°C for this compound, reflecting differences in molecular weight and chlorine vs. fluorine substituents.
- Applications : Used in fluorinated compound synthesis; this compound could serve analogous roles in chlorinated systems .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | C₂HCl₃OS | 179.44 | >100* | Low (organic solvents) | Chemical synthesis, intermediates |
| Chloromethanethioic S-acid | CHClOS | 96.54 | N/A | N/A | Organic synthesis |
| Trichloroacetic acid | C₂HCl₃O₂ | 163.38 | 196 | 1200 g/L (water) | Herbicides, dermatology |
| S-Ethyl trifluorothioacetate | C₄H₅F₃OS | 158.14 | 90.5 | Soluble in methanol | Fluorinated compound production |
*Estimated based on structural analogs.
Research Findings and Analytical Methods
- Detection : Advanced LC-ESI-MS/MS methods, as described for thiols in environmental samples (e.g., sulfurothioic S-acid in wetland porewater), could be adapted for this compound analysis .
- Stability : Mass spectrometry studies on thiocarbamates suggest that this compound may fragment via cleavage of the C-S bond, yielding characteristic ions (e.g., m/z 149 for related compounds) .
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